molecular formula C22H23ClN6O B10925740 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174832-48-4

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925740
CAS No.: 1174832-48-4
M. Wt: 422.9 g/mol
InChI Key: SOYOUVLXUINPIU-UHFFFAOYSA-N
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Description

N-[4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₂₂H₂₃ClN₆O; molecular weight 422.917 g/mol) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with ethyl, methyl, and chloro-dimethylpyrazole groups.

Properties

CAS No.

1174832-48-4

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O/c1-6-28-21-19(13(3)26-28)18(11-12(2)24-21)22(30)25-16-7-9-17(10-8-16)29-15(5)20(23)14(4)27-29/h7-11H,6H2,1-5H3,(H,25,30)

InChI Key

SOYOUVLXUINPIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)N4C(=C(C(=N4)C)Cl)C)C

Origin of Product

United States

Preparation Methods

Pyridine Precursor Functionalization

The pyrazolo[3,4-b]pyridine core is synthesized via cyclocondensation of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF), yielding 1H-pyrazolo[3,4-b]pyridine. Methyl groups at positions 3 and 6 are introduced through sequential Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Optimization of Cyclization Conditions

ConditionCatalystSolventTemp (°C)Yield (%)
Hydroxylamine hydrochlorideDMF6085
Hydrazine hydrateEthanol8043

The use of hydroxylamine hydrochloride in DMF at 60°C maximizes yield (85%) while minimizing byproducts.

Carboxylic Acid Formation

The 4-carbaldehyde intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O). Subsequent esterification with ethanol and H₂SO₄ yields the ethyl ester, which is hydrolyzed back to the acid using NaOH.

Synthesis of 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Pyrazole Ring Construction

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is synthesized via condensation of ethyl acetoacetate and phenylhydrazine in ethanol. Vilsmeier-Haack formylation (POCl₃/DMF) introduces the 4-carbaldehyde group, which is subsequently chlorinated using PCl₅ to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Aniline Functionalization

The phenyl group is nitrated (HNO₃/H₂SO₄) and reduced (H₂/Pd-C) to produce 4-aminophenylpyrazole. Methylation at positions 3 and 5 is achieved using methyl iodide and K₂CO₃ in DMF.

Amide Coupling and Final Assembly

Acid Chloride Preparation

The carboxylic acid (1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Nucleophilic Acylation

The acid chloride reacts with 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by warming to room temperature for 8 hours.

Yield Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
TriethylamineTHF0–25878
PyridineDCM251265

Triethylamine in THF provides superior yield (78%) compared to pyridine in dichloromethane.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1652 cm⁻¹ confirms the amide carbonyl (C=O). Bands at 3208–3403 cm⁻¹ indicate N-H stretching.

  • ¹H NMR (CDCl₃) :

    • δ 2.56 (s, 3H, CH₃-pyrazole)

    • δ 3.85 (q, 2H, CH₂CH₃)

    • δ 7.26–8.66 (m, aromatic protons)

  • Mass Spectrometry : [M+H]⁺ at m/z 453.2 aligns with the molecular formula C₂₂H₂₂ClN₅O.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, with retention time = 12.4 min.

Discussion of Synthetic Challenges and Solutions

Regioselectivity in Pyrazole Formation

The Vilsmeier-Haack reaction preferentially formylates the 4-position of the pyrazole due to electronic effects of the methyl and phenyl groups. Chlorination at position 5 is achieved using PCl₅ under controlled conditions to avoid overhalogenation.

Amide Coupling Efficiency

The use of THF as a solvent enhances the nucleophilicity of the aniline, while triethylamine scavenges HCl, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown potential in inhibiting the proliferation of various cancer cell lines.

Mechanism of Action:
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and division. For instance, docking studies suggest that similar compounds effectively bind to and inhibit proteins like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate activity against several bacterial strains, including Mycobacterium tuberculosis.

Case Studies:

  • Antitubercular Activity : A study on pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications in structure could enhance activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 2 μM.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that the compound exhibits low toxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
  • Functionalization at the 4-position of the phenyl ring to introduce the chloro and dimethyl groups.

This compound can serve as a lead structure for developing new derivatives with enhanced biological activities.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : As a potential inhibitor of cancer cell proliferation.
  • Infectious Diseases : Particularly in developing new antitubercular agents.

Mechanism of Action

The mechanism of action of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-b]pyridine 1-Ethyl, 3,6-dimethyl; 4-chloro-3,5-dimethylpyrazole-phenyl 422.917
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Benzyl, difluoromethyl, 4-methoxyphenyl 502.515
4-Chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine 4-Acetamidosulfonylphenyl, 3-methyl, 1-phenyl 483.900

Key Observations :

  • The target compound shares a pyrazolo[3,4-b]pyridine core with 4-chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide but differs in substituents. The latter’s acetamidosulfonyl group may enhance solubility or hydrogen-bonding capacity compared to the target’s chloro-dimethylpyrazole moiety .

Substituent Analysis

Chloro and Methyl Groups
  • The target compound’s 4-chloro-3,5-dimethylpyrazole group likely enhances hydrophobicity and steric bulk, favoring interactions with hydrophobic enzyme pockets. In contrast, the acetamidosulfonyl group in adds polarity, which may improve aqueous solubility.
Aromatic vs. Aliphatic Substituents
  • The ethyl and methyl groups on the target’s pyrazolo[3,4-b]pyridine core provide moderate lipophilicity, whereas the benzyl and 4-methoxyphenyl groups in increase aromatic surface area, possibly enhancing π-π stacking with protein targets.

Hypothesized Pharmacological Implications

  • Target Compound : The chloro and methyl groups may optimize binding to kinases or proteases, while the ethyl group balances lipophilicity for membrane permeability.
  • Compound : The difluoromethyl group could resist metabolic degradation, improving pharmacokinetics. The 4-methoxyphenyl group may enhance CNS penetration.
  • Compound : The sulfonyl moiety might confer acidic properties, influencing ionization state and bioavailability.

Biological Activity

The compound N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN5OC_{19}H_{22}ClN_{5}O with a molecular weight of 373.86 g/mol. The structure consists of a pyrazolo[3,4-b]pyridine core substituted with various functional groups that contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC19H22ClN5O
Molecular Weight373.86 g/mol
IUPAC NameThis compound

Antiproliferative Effects

Numerous studies have highlighted the antiproliferative properties of pyrazolo[3,4-b]pyridines. For instance, compounds in this class have demonstrated significant activity against various cancer cell lines. A study evaluating the effects of related pyrazolo compounds on human cancer cell lines (e.g., MCF-7 for breast cancer and K562 for chronic myeloid leukemia) indicated that specific substitutions at the 4-position can enhance or diminish biological activity significantly .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710Induction of apoptosis via caspase activation
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMV4-115PARP cleavage and PCNA reduction
3-Amino-2H-pyrazolo[4,3-c]pyridine derivativesK56215Inhibition of RSK2 kinase

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The following mechanisms have been proposed:

  • Induction of Apoptosis : The compound activates caspases (e.g., caspase 9), leading to programmed cell death.
  • Inhibition of Key Kinases : It has been shown to inhibit kinases such as RSK2 and Aurora A, which are crucial for cancer cell proliferation.
  • Modulation of Autophagy : The compound can influence autophagic processes through the modulation of proteins like LC3.

Study on Anticancer Activity

A recent study investigated the effects of various pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The results indicated that compounds with bulky substituents at the 4-position often exhibited reduced antiproliferative activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .

Research on Enzyme Inhibition

Another significant study focused on the inhibition of p90 ribosomal S6 kinases by related pyrazole derivatives. The findings suggested that these compounds could serve as potential therapeutic agents in targeting signaling pathways involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the condensation of chlorinated pyrazole intermediates with substituted phenyl precursors. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura or Ullmann couplings to introduce aryl groups.
  • Carboxamide Formation : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the carboxamide moiety.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings) to improve yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry.
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths/angles and confirms the 3D structure. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can researchers assess purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Store lyophilized samples at -20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered substituents) be resolved?

Methodological Answer:

  • Refinement Strategies : Apply SHELXL’s PART and ISOR commands to model disorder. Use restraints for bond distances/angles in disordered regions.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy). Compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What experimental designs are suitable for evaluating biological activity, and how can false positives be minimized?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) with Z’-factor >0.5 for robustness.
    • Cytotoxicity : Validate against multiple cell lines (e.g., HEK293, HepG2) with MTT assays, including positive controls (e.g., doxorubicin).
  • False-Positive Mitigation : Include detergent controls (e.g., Triton X-100) to rule out aggregation-based artifacts. Use orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. How can computational methods (DFT, molecular docking) predict reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Docking Workflow : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate poses with MD simulations (NAMD, 100 ns) and MM-PBSA binding energy calculations .

Q. What strategies address low yields or by-products in large-scale synthesis?

Methodological Answer:

  • By-Product Analysis : Characterize via LC-MS and SCXRD. Common issues include:
    • Oxidation By-Products : Introduce radical scavengers (e.g., BHT) in refluxing ethanol.
    • Diastereomer Formation : Optimize chiral catalysts (e.g., (R)-BINAP) for asymmetric synthesis.
  • Scale-Up : Transition from batch to flow chemistry for exothermic reactions (e.g., nitrations) to improve heat dissipation .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • SAR Workflow :
    • Synthesize analogs with variations at the pyrazole (C3/C5) and pyridine (C6) positions.
    • Test bioactivity in dose-response assays (IC₅₀ values).
    • Perform CoMFA or QSAR modeling to identify critical substituents (e.g., chloro groups enhance hydrophobic interactions).
  • Case Study : Replace the 4-chlorophenyl group with fluorophenyl to assess metabolic stability .

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